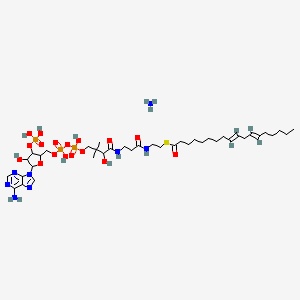

(9Z,12Z-octadecadienoyl) Coenzyme A (ammonium salt)

Description

BenchChem offers high-quality (9Z,12Z-octadecadienoyl) Coenzyme A (ammonium salt) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (9Z,12Z-octadecadienoyl) Coenzyme A (ammonium salt) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C39H69N8O17P3S |

|---|---|

Molecular Weight |

1047.0 g/mol |

IUPAC Name |

S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (9E,12E)-octadeca-9,12-dienethioate;azane |

InChI |

InChI=1S/C39H66N7O17P3S.H3N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-30(48)67-23-22-41-29(47)20-21-42-37(51)34(50)39(2,3)25-60-66(57,58)63-65(55,56)59-24-28-33(62-64(52,53)54)32(49)38(61-28)46-27-45-31-35(40)43-26-44-36(31)46;/h8-9,11-12,26-28,32-34,38,49-50H,4-7,10,13-25H2,1-3H3,(H,41,47)(H,42,51)(H,55,56)(H,57,58)(H2,40,43,44)(H2,52,53,54);1H3/b9-8+,12-11+; |

InChI Key |

RVLVTOOPASSKFF-NNNYMDSFSA-N |

Isomeric SMILES |

CCCCC/C=C/C/C=C/CCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.N |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.N |

Origin of Product |

United States |

The Linoleoyl-Coenzyme A Hub: Discovery, Mechanistic Pathways, and Analytical Methodologies

Executive Summary

Linoleoyl-Coenzyme A (Linoleoyl-CoA or 18:2-CoA) is the activated thioester of linoleic acid, an essential omega-6 polyunsaturated fatty acid (PUFA). Far from being a mere metabolic intermediate, Linoleoyl-CoA serves as a critical biochemical hub dictating lipid membrane asymmetry, eicosanoid biosynthesis, and cellular energetics[1]. This whitepaper synthesizes the historical discovery, structural biology, and kinetic profiling of Linoleoyl-CoA, providing researchers and drug developers with a comprehensive, self-validating guide to its metabolic pathways and the modern analytical methodologies used to quantify it.

Historical Milestones in Acyl-CoA Biochemistry

The conceptualization of acyl-CoAs as the universal currency of lipid metabolism evolved through several paradigm-shifting discoveries:

-

1950s (Activation): Kornberg and Pricer first described the ATP-dependent activation of free fatty acids to acyl-CoAs, establishing the prerequisite step for lipid biosynthesis[2].

-

1956 (De Novo Synthesis): The Kennedy pathway was elucidated, demonstrating how acyl-CoAs are sequentially esterified to glycerol backbones to form complex phospholipids[2].

-

1958 (Membrane Remodeling): William E.M. Lands described the "Lands cycle," revealing the rapid, asymmetric turnover of the sn-2 acyl moiety of glycerophospholipids via the concerted action of phospholipase A2 (PLA2) and lysophospholipid acyltransferases (LPLATs)[2].

-

2020s (Structural Biology Breakthroughs): For decades, the mitochondrial transacylase Tafazzin—responsible for cardiolipin remodeling—was believed to function independently of Coenzyme A[3]. However, recent high-resolution cryo-EM structures and AlphaFold 3 modeling revealed that Tafazzin directly binds an acyl-CoA molecule (such as Linoleoyl-CoA) at its catalytic site, fundamentally changing our understanding of mitochondrial transacylation[3].

Core Biochemical Pathways and Mechanistic Causality

The metabolic fate of Linoleoyl-CoA is strictly compartmentalized and governed by enzyme affinity, subcellular localization, and cellular energy demands[1].

Thioesterification and Activation

In human cells, unesterified linoleic acid is metabolically inert until it is activated by Long-Chain Acyl-CoA Synthetases (ACSLs)[1]. This rate-limiting, ATP-dependent thioesterification traps the fatty acid within the cell. While all five ACSL isoforms (ACSL1, -3, -4, -5, -6) can catalyze this reaction, in vitro evidence indicates that ACSL6 exhibits the highest substrate preference for linoleic acid[1].

Desaturation and the Eicosanoid Precursor Pathway

Linoleoyl-CoA is the primary substrate for Linoleoyl-CoA desaturase (FADS2, Δ 6-desaturase; EC 1.14.19.3)[4]. Localized to the endoplasmic reticulum, FADS2 is an iron-dependent oxidoreductase that introduces a double bond at the 6th carbon from the carboxyl end, converting Linoleoyl-CoA to γ -linolenoyl-CoA[4],[5].

-

Causality: This desaturation is the rate-limiting step in the elongation and desaturation cascade that ultimately yields arachidonoyl-CoA (20:4n-6), the direct precursor for pro-inflammatory and immunomodulatory eicosanoids[1],[5].

Metabolic fates of Linoleoyl-CoA encompassing activation, desaturation, oxidation, and remodeling.

Mitochondrial Import and β -Oxidation

When channeled toward energy production, Linoleoyl-CoA must enter the mitochondrial matrix. Because the inner mitochondrial membrane is impermeable to long-chain acyl-CoAs, Linoleoyl-CoA is converted to an acylcarnitine derivative by Carnitine Palmitoyltransferase 1 (CPT1), translocated, and reconverted to Linoleoyl-CoA by CPT2[6].

-

Causality of Auxiliary Enzymes: Once inside, Linoleoyl-CoA undergoes three standard cycles of β -oxidation to yield cis,cis-3,6-dodecadienoyl-CoA[7],[8]. However, standard β -oxidation enzymes cannot process cis-double bonds at even-numbered carbons. Therefore, the auxiliary enzymes Δ 3, Δ 2-enoyl-CoA isomerase (ECI) and 2,4-dienoyl-CoA reductase (DECR) are strictly required to resolve these bonds into a trans-2 configuration, allowing the intermediate to re-enter the β -oxidation spiral[8].

Quantitative Binding and Kinetic Data

Understanding the binding kinetics of Linoleoyl-CoA to intracellular transport proteins is vital for drug development, particularly when designing lipid-mimetic inhibitors. The mature Sterol Carrier Protein 2 (mSCP2) acts as an intracellular lipid transfer protein with distinct binding sites for Linoleoyl-CoA[9].

Table 1: Binding Kinetics of Linoleoyl-CoA to Mature Sterol Carrier Protein 2 (mSCP2)

| Binding Site | Apparent Kd (nM) | Stoichiometry ( n ) | Ligand |

| Site 1 (High Affinity) | 339 | ~0.73 | Linoleoyl-CoA |

| Site 2 (Low Affinity) | 947 | ~0.59 | Linoleoyl-CoA |

Data derived from fluorescence competition assays using high-affinity acyl-CoA ligands and non-linear least squares fitting[9].

Experimental Methodologies

Protocol: Absolute Quantification of Linoleoyl-CoA via SILEC LC-MS/MS

Quantifying intracellular acyl-CoAs is notoriously difficult due to their rapid turnover, compartmentalization, and susceptibility to hydrolysis. Stable Isotope Labeling by Essential Nutrients in Cell Culture (SILEC) solves this by generating heavy isotope-labeled CoA species in vivo, providing an internal standard that perfectly corrects for extraction losses and matrix ion suppression[10].

Step-by-Step Methodology:

-

SILEC Labeling: Passage target cells (e.g., Hepa1c1c7) at least 7 times in custom media lacking standard pantothenate, supplemented instead with 2 mg/L[13C3, 15N1]-calcium pantothenate[10]. This ensures >98% labeling of the endogenous CoA pool.

-

Quenching and Harvesting: Rapidly quench cellular metabolism to prevent thioester hydrolysis. Harvest cells using a mixed acyl-CoA Solid Phase Extraction (SPE) method[10].

-

Chromatographic Separation: Inject the SPE eluate onto a reversed-phase HPLC system equipped with a C18 column (e.g., Kromasil RP18, 10 µm, 250 × 4 mm)[9]. Utilize a gradient of methanol/water or acetonitrile/water containing 0.1% TFA to resolve long-chain acyl-CoAs[9].

-

Tandem Mass Spectrometry (LC-MS/MS): Operate the mass spectrometer in Selected Reaction Monitoring (SRM) mode.

-

Data Analysis: Calculate absolute concentrations by integrating the peak area ratio of the endogenous Linoleoyl-CoA to the SILEC internal standard[10].

Step-by-step SILEC LC-MS/MS workflow for the absolute quantification of intracellular acyl-CoAs.

Conclusion

Linoleoyl-CoA is a highly dynamic molecular node. Its partitioning between FADS2-mediated desaturation, CPT1-mediated oxidation, and Tafazzin-mediated membrane remodeling dictates cellular inflammatory states and mitochondrial health. By leveraging advanced LC-MS/MS SILEC protocols and emerging structural insights into acyl-CoA binding domains, researchers can precisely target the Linoleoyl-CoA hub for therapeutic interventions in metabolic and inflammatory diseases.

References

-

Linoleic Acid and the Regulation of Glucose Homeostasis: A Review of the Evidence Source: National Institutes of Health (NIH) URL:[Link]

-

Linoleoyl-CoA is converted to cis,cis-3,6- dodecadienoyl-CoA by three cycles of beta-oxidation Source: Reactome Pathway Database URL:[Link]

-

Linoleoyl-CoA desaturase - Wikipedia Source: Wikipedia URL:[Link]

-

Stable isotope dilution liquid chromatography-mass spectrometry analysis of cellular and tissue medium- and long-chain acyl-coenzyme A thioesters Source: National Institutes of Health (NIH) URL:[Link]

-

A general introduction to the biochemistry of mitochondrial fatty acid β-oxidation Source: National Institutes of Health (NIH) URL:[Link]

-

Fatty acid oxidation in health and disease Source: UvA-DARE (Digital Academic Repository) URL:[Link]

-

Probing lipid- and drug-binding domains with fluorescent dyes Source: National Institutes of Health (NIH) URL:[Link]

-

Coenzyme A is bound to tafazzin – a paradigm change for transacylation Source: bioRxiv URL:[Link]

-

Discovery of a lysophospholipid acyltransferase family essential for membrane asymmetry and diversity Source: PNAS URL:[Link]

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Coenzyme A is bound to tafazzin – a paradigm change for transacylation | bioRxiv [biorxiv.org]

- 4. Linoleoyl-CoA desaturase - Wikipedia [en.wikipedia.org]

- 5. (12Z,15Z,18Z,21Z)-tetracosatetraenoyl-CoA | Benchchem [benchchem.com]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. Reactome | Linoleoyl-CoA is converted to cis,cis-3,6- dodecadienoyl-CoA by three cycles of beta-oxidation [reactome.org]

- 8. pure.uva.nl [pure.uva.nl]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

structure and chemical properties of linoleoyl-CoA ammonium salt

The Biochemical Architecture and Experimental Dynamics of Linoleoyl-CoA Ammonium Salt: A Technical Whitepaper

As a Senior Application Scientist, I frequently observe that long-chain acyl-CoAs are mistakenly treated merely as transient metabolic intermediates. In reality, molecules like Linoleoyl-CoA are potent signaling hubs, allosteric regulators, and highly reactive chemical species.

This whitepaper provides an in-depth technical framework for understanding the structural biology, metabolic routing, and experimental handling of Linoleoyl-CoA ammonium salt. By bridging the gap between theoretical biochemistry and bench-level realities, this guide ensures that your experimental designs are robust, reproducible, and mechanistically sound.

Structural Biology & Physicochemical Profile

Linoleoyl-CoA is the thioester derivative of linoleic acid (an essential omega-6 polyunsaturated fatty acid) and Coenzyme A. The formation of this thioester bond is the first committed step in linoleic acid metabolism, converting an otherwise non-reactive fatty acid into a high-energy, biologically active molecule[1].

Why the Ammonium Salt? In drug development and in vitro assays, Linoleoyl-CoA is almost exclusively utilized as an ammonium salt (typically a triammonium salt). The free acid form of CoA thioesters is highly acidic and chemically unstable. The ammonium salt provides a highly water-soluble, stable lyophilized powder. Crucially, it avoids the introduction of sodium ( Na+ ) or potassium ( K+ ) ions, which can artificially alter the membrane potential in mitochondrial assays or interfere with ion-dependent desaturases.

Table 1: Physicochemical Properties of Linoleoyl-CoA Ammonium Salt [2]

| Property | Value / Specification | Experimental Implication |

| Chemical Name | (9Z,12Z-octadecadienoyl) Coenzyme A (ammonium salt) | Contains two cis double bonds, requiring protection from oxidation. |

| CAS Registry Number | 1246304-39-1 | Essential for precise reagent sourcing. |

| Molecular Formula | C39H75N10O17P3S | Represents the triammonium salt complex. |

| Formula Weight | 1081.06 g/mol | Used for precise molarity calculations in buffer prep. |

| Physical State | Solid (Highly Hygroscopic) | Must be equilibrated in a desiccator before opening. |

| Storage Temperature | -20°C (Long-term) | Prevents spontaneous thioester hydrolysis. |

Metabolic Routing: The Central Lipid Hub

Upon entering the cell, unesterified linoleic acid is activated by ATP-dependent long-chain acyl-CoA synthetases (ACSLs) to form Linoleoyl-CoA[3]. Once formed, it does not follow a single linear path; rather, it acts as a central metabolic hub.

Its primary fates include:

-

Desaturation: Conversion to γ -linolenoyl-CoA via Δ 6-desaturase (FADS2), the rate-limiting step in arachidonic acid synthesis[4].

-

Energy Production: Transport into the mitochondria via the carnitine shuttle for β -oxidation.

-

Esterification: Incorporation into complex lipids (phospholipids, triglycerides) to modulate membrane fluidity.

Figure 1: Metabolic routing of Linoleoyl-CoA highlighting its role as a central lipid hub.

Non-Canonical Roles: Enzyme Inhibition & Mitochondrial Dynamics

Beyond its role as a substrate, Linoleoyl-CoA acts as a potent allosteric regulator and inhibitor. Understanding these interactions is critical for researchers developing metabolic therapeutics.

Lipoxygenase (LOX) Inhibition Dynamics

Recent structural biology studies reveal that acyl-CoAs can bind to the active sites of human lipoxygenases (LOX). However, the degree of unsaturation strictly dictates binding affinity. As shown in Table 2, while Oleoyl-CoA (one double bond) is a potent inhibitor of h15-LOX-2, Linoleoyl-CoA (two double bonds) loses this inhibitory potency.

Causality: Adding double bonds to the acyl chain restricts the structural freedom of the aliphatic tail. This rigidity prevents the molecule from adopting the necessary conformation to effectively block the LOX active site[5].

Table 2: Comparative IC50 Values of Acyl-CoAs against Human LOX Isozymes [5]

| Acyl-CoA Species | h5-LOX IC50 (µM) | h12-LOX IC50 (µM) | h15-LOX-1 IC50 (µM) | h15-LOX-2 IC50 (µM) |

| Palmitoyl-CoA (16:0) | 3.3 ± 0.3 | > 200 | > 50 | > 100 |

| Stearoyl-CoA (18:0) | > 50 | > 200 | 4.2 ± 0.6 | 7.6 ± 1.0 |

| Oleoyl-CoA (18:1) | > 50 | 32 ± 4 | 39 ± 2 | 0.62 ± 0.06 |

| Linoleoyl-CoA (18:2) | > 50 | > 200 | > 50 | > 100 |

Insulin-Degrading Enzyme (IDE) and Mitochondrial Toxicity

Linoleoyl-CoA also acts as a noncompetitive inhibitor of the Insulin-Degrading Enzyme (IDE), significantly reducing its proteolytic activity[6]. Furthermore, in isolated mitochondria, high concentrations of Linoleoyl-CoA cause rapid dissipation of the mitochondrial membrane potential ( ΔΨm ) and inhibit ATP production[7].

Self-Validating Experimental Protocols

To ensure scientific integrity, experimental workflows involving Linoleoyl-CoA must account for its amphiphilic nature and the lability of the thioester bond.

Protocol A: Reconstitution and Storage

Causality: Thioester bonds undergo rapid base-catalyzed hydrolysis at pH > 7.5. To maximize the reagent's half-life, it must be kept in a slightly acidic environment. Furthermore, its amphiphilic nature causes it to adsorb to standard plastics.

-

Equilibration: Remove the lyophilized Linoleoyl-CoA ammonium salt from -20°C storage and place it in a desiccator at room temperature for 30 minutes. Validation: If the powder appears "gummy," moisture has compromised the sample.

-

Reconstitution: Dissolve the powder in 10 mM Sodium Acetate buffer (pH 5.5) to yield a 10 mM stock solution. Do not use unbuffered water, as the pH can drift.

-

Aliquotting: Transfer into low-bind (siliconized) microcentrifuge tubes to prevent the hydrophobic linoleoyl tail from sticking to the tube walls.

-

Storage: Snap-freeze in liquid nitrogen and store at -80°C. Limit to a single freeze-thaw cycle.

Protocol B: In Vitro Δ 6-Desaturase (FADS2) Activity Assay

This protocol establishes a self-validating loop to quantify the conversion of Linoleoyl-CoA to γ -Linolenoyl-CoA.

Figure 2: Standardized in vitro workflow for assessing Δ6-desaturase activity using Linoleoyl-CoA.

-

Reaction Mixture: In a glass vial, combine 100 mM Tris-HCl (pH 7.4), 5 mM ATP, 1 mM NADH, and 50 µg of purified FADS2 enzyme.

-

Initiation: Add Linoleoyl-CoA to a final concentration of 50 µM. Incubate at 37°C for exactly 15 minutes.

-

Quenching: Stop the reaction by adding a 2:1 mixture of Chloroform:Methanol. Causality: The organic solvents instantly denature the enzyme while simultaneously extracting the lipid-soluble CoA thioesters into the organic phase.

-

Analysis: Analyze the organic phase via LC-MS/MS, monitoring the mass shift from 1081.06 m/z (Linoleoyl-CoA) to 1079.04 m/z ( γ -Linolenoyl-CoA).

Protocol C: Mitochondrial Respiration Assay (Avoiding Detergent Artifacts)

Causality: Because Linoleoyl-CoA has a long hydrophobic tail and a highly charged CoA headgroup, it acts as a detergent at high concentrations (>20 µM), lysing mitochondrial membranes. To differentiate between true physiological inhibition and non-specific detergent effects, Bovine Serum Albumin (BSA) must be used as a buffering agent[7].

-

Preparation: Suspend isolated mitochondria (0.5 mg/ml) in a KCl-based respiration buffer. Add 5 mM Pyruvate and 5 mM Malate to energize the system.

-

Treatment: Inject 15 µM Linoleoyl-CoA and monitor the immediate drop in ATP synthesis and oxygen consumption.

-

Self-Validation (The BSA Rescue): Inject 0.1% (w/v) fatty acid-free BSA into the chamber.

-

Interpretation: BSA binds free acyl-CoAs with high affinity. If the Linoleoyl-CoA was merely acting as a non-specific detergent, the membrane is permanently destroyed, and respiration will not recover. If the inhibition was a reversible physiological interaction with membrane transporters, the BSA will sequester the Linoleoyl-CoA, and mitochondrial respiration will immediately rebound.

-

Sources

- 1. Reactome | Activation of linoleic acid to linoleoyl-CoA [reactome.org]

- 2. avantiresearch.com [avantiresearch.com]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. Linoleoyl-CoA desaturase - Wikipedia [en.wikipedia.org]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. journals.physiology.org [journals.physiology.org]

The Metabolic Fate of (9Z,12Z-octadecadienoyl) Coenzyme A In Vivo: Pathways, Regulation, and Fluxomics

Executive Summary

(9Z,12Z-octadecadienoyl) Coenzyme A, commonly known as Linoleoyl-CoA , is the activated thioester form of linoleic acid (18:2n-6), an essential omega-6 polyunsaturated fatty acid (PUFA)[1]. Upon cellular entry, unesterified linoleic acid is rapidly thioesterified by Acyl-CoA Synthetase Long-chain (ACSL) enzymes (particularly ACSL6) to form Linoleoyl-CoA[1]. Rather than acting merely as a transient intermediate, Linoleoyl-CoA serves as a critical metabolic hub. Its in vivo fate dictates the balance of pro- and anti-inflammatory lipid mediators, regulates membrane biophysics, and exerts direct allosteric control over central carbon metabolism.

This whitepaper provides an in-depth mechanistic analysis of Linoleoyl-CoA's metabolic trajectories, its regulatory roles, and the state-of-the-art liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies required to trace its flux in vivo.

The Biosynthetic Trajectory: Elongation and Desaturation

The most highly characterized fate of Linoleoyl-CoA is its role as the obligate precursor for arachidonic acid (ARA, 20:4n-6) biosynthesis, which occurs primarily in the endoplasmic reticulum (ER)[2][3].

The Canonical vs. Alternative Pathways

In the canonical pathway, Linoleoyl-CoA undergoes a rate-limiting desaturation catalyzed by Fatty Acid Desaturase 2 (FADS2 / Δ6-desaturase) to form γ-linolenoyl-CoA (18:3n-6)[2][3]. This intermediate is subsequently elongated by two carbons via ELOVL5 (Elongation of Very Long Chain Fatty Acids Protein 5) to yield dihomo-γ-linolenoyl-CoA (20:3n-6)[2][3]. Finally, FADS1 (Δ5-desaturase) introduces a double bond to produce arachidonoyl-CoA (20:4n-6)[2][3].

Recent multi-omics analyses in tumor models (such as Glioblastoma Multiforme) have highlighted a robust alternative pathway [3][4]. Here, Linoleoyl-CoA is first elongated by ELOVL5 to eicosadienoyl-CoA (20:2n-6), which is then desaturated by FADS2[3][4]. In this reversed sequence, FADS2 exhibits Δ8-desaturase activity rather than its canonical Δ6-desaturase activity, converging on dihomo-γ-linolenoyl-CoA[3][4].

Biosynthetic pathways converting Linoleoyl-CoA to Arachidonoyl-CoA via canonical and alternative routes.

Membrane Remodeling: The Lands' Cycle

While a fraction of Linoleoyl-CoA is committed to ARA synthesis or mitochondrial β-oxidation, a substantial portion is directly incorporated into complex glycerophospholipids. This reacylation is governed by the Lands' Cycle , a continuous deacylation-reacylation process that maintains membrane asymmetry and diversity[5][6].

The Role of LPCAT3

Lysophosphatidylcholine acyltransferases (LPCATs) catalyze the transfer of the linoleoyl moiety from CoA to the sn-2 position of lysophospholipids[5][6]. Among the LPCAT family, LPCAT3 exhibits a distinct substrate preference for polyunsaturated acyl-CoAs, including Linoleoyl-CoA and Arachidonoyl-CoA[6][7].

The incorporation of Linoleoyl-CoA into phosphatidylcholine (PC) and phosphatidylethanolamine (PE) by LPCAT3 has profound physiological implications:

-

Lipoprotein Assembly : In the liver, LPCAT3-mediated enrichment of membranes with linoleoyl-phospholipids creates a dynamic, fluid ER environment essential for the lipidation of pre-VLDL particles and efficient VLDL secretion[6].

-

Ferroptosis Sensitivity : By heavily esterifying PUFAs like linoleate into structural membranes, LPCAT3 inadvertently provides the substrates for lipid peroxidation, rendering cells highly susceptible to iron-dependent cell death (ferroptosis) under oxidative stress[7].

The Lands' Cycle: LPCAT3-mediated incorporation of Linoleoyl-CoA into membrane phospholipids.

Allosteric Regulation and Insulin Resistance

Beyond its role as a structural building block, Linoleoyl-CoA acts as a potent intracellular signaling molecule. Accumulation of long-chain acyl-CoAs in non-adipose tissues (lipotoxicity) is a hallmark of metabolic syndrome.

In vivo and in vitro studies demonstrate that Linoleoyl-CoA, alongside palmitoyl-CoA and oleoyl-CoA, acts as a direct allosteric inhibitor of hexokinase in skeletal muscle[8]. At low picomolar concentrations (e.g., 5 pmol/l), long-chain acyl-CoAs significantly reduce hexokinase activity, impairing glucose phosphorylation[8]. This inhibition is additive to the feedback inhibition by glucose-6-phosphate[8]. Consequently, the accumulation of Linoleoyl-CoA provides a direct mechanistic link between elevated intramuscular lipids and impaired insulin-stimulated glucose metabolism (insulin resistance)[8].

Quantitative Summary of Linoleoyl-CoA Interacting Enzymes

| Enzyme / Target | Primary Function | Affinity / Effect regarding Linoleoyl-CoA | Physiological Outcome |

| ACSL6 | Thioesterification | High preference for Linoleic Acid[1] | Generates intracellular Linoleoyl-CoA pool. |

| FADS2 | Δ6-Desaturation | Converts to γ-Linolenoyl-CoA[2][3] | Rate-limiting step in ARA biosynthesis. |

| LPCAT3 | Acyltransferase | High preference for 18:2-CoA and 20:4-CoA[6] | Increases membrane fluidity; promotes VLDL secretion[6]. |

| Hexokinase | Glycolysis | Allosteric Inhibition (IC50 ~ 5 pmol/L)[8] | Decreases glucose phosphorylation; drives insulin resistance[8]. |

Experimental Protocol: In Vivo Stable Isotope Tracing of Linoleoyl-CoA Flux

To accurately map the metabolic fate of Linoleoyl-CoA, stable isotope tracing using [U-13C18]-Linoleic Acid coupled with LC-MS/MS is the gold standard[9][10][11][12]. Because Linoleoyl-CoA is rapidly turned over, precise quenching and highly sensitive targeted metabolomics (Multiple Reaction Monitoring, MRM) are required[11][13].

Step-by-Step Methodology

Phase 1: In Vivo Tracer Administration

-

Preparation : Formulate[U-13C18]-Linoleic acid (potassium salt) in a physiologically compatible vehicle (e.g., 20% TPGS or corn oil)[10][12].

-

Dosing : Administer to murine models via oral gavage or intravenous infusion (e.g., 150 mg/kg)[10][12]. Causality: The dose must be sufficient to achieve detectable enrichment without drastically expanding the endogenous free fatty acid pool, which could artificially alter metabolic flux[12].

Phase 2: Rapid Quenching and Tissue Harvesting 3. Harvest : At serial time points (e.g., 15, 30, 60, 120 mins), euthanize the animal and immediately freeze target tissues (liver, muscle) using Wollenberger tongs pre-cooled in liquid nitrogen. 4. Quenching : Causality: Acyl-CoAs have half-lives of seconds to minutes. Immediate freezing arrests ACSL and thioesterase activities, preventing the artificial degradation or synthesis of Linoleoyl-CoA ex vivo.

Phase 3: Biphasic Lipid Extraction 5. Homogenization : Pulverize tissue on dry ice. Transfer 20 mg of tissue powder to a tube containing ice-cold Methanol/Water (with heavy isotope internal standards, e.g., [D5]-Linoleoyl-CoA). 6. Extraction : Add Methyl tert-butyl ether (MTBE) to induce phase separation. Centrifuge at 14,000 x g for 10 mins at 4°C. 7. Separation : Causality: The upper organic (MTBE) phase contains complex lipids (PC, PE, Triglycerides), while the lower aqueous/methanol phase contains polar metabolites, including Acyl-CoAs[10]. Collect the lower phase for Linoleoyl-CoA analysis.

Phase 4: LC-MS/MS Analysis 8. Chromatography : Inject the extract onto a reversed-phase C18 column using an ammonium acetate-buffered mobile phase[13]. Causality: Ammonium acetate enhances the ionization efficiency of acyl-CoAs and free fatty acids in negative electrospray ionization (ESI) mode[13]. 9. Detection : Operate the triple quadrupole mass spectrometer in negative ESI, MRM mode[11][13]. Monitor the specific Q1/Q3 transitions for unlabeled (M+0) and fully labeled (M+18) Linoleoyl-CoA, as well as downstream isotopologues (e.g., M+18 γ-Linolenoyl-CoA)[11]. 10. Data Processing : Integrate peak areas, correct for natural isotopic abundance, and calculate fractional enrichment to determine the flux of Linoleic acid into the Linoleoyl-CoA pool and its subsequent downstream targets[11].

Workflow for in vivo stable isotope tracing and LC-MS/MS analysis of Linoleoyl-CoA flux.

References

- Arachidonic acid - Tuscany Diet. tuscany-diet.net.

- Synthesis and Significance of Arachidonic Acid, a Substrate for Cyclooxygenases, Lipoxygenases, and Cytochrome P450 Pathways in the Tumorigenesis of Glioblastoma Multiforme, Including a Pan-Cancer Compar

- Discovery of a lysophospholipid acyltransferase family essential for membrane asymmetry and diversity. PNAS.

- Lipoxygenases and Arachidonic Acid in Glioblastoma Multiforme. Encyclopedia.pub.

- Stable Isotope Tracing Experiments Using LC-MS.

- Tracing Lipid Disposition in vivo Using Stable Isotope-Labeled Fatty Acids and Mass Spectrometry. Isotope.com.

- Phospholipid Acyltransferases: Characterization and Involvement of the Enzymes in Metabolic and Cancer Diseases. PMC - NIH.

- Ex vivo and in vivo stable isotope labelling of central carbon metabolism and related pathways with analysis by LC–MS/MS. PMC - NIH.

- Phospholipid Remodeling in Physiology and Disease. PMC - NIH.

- Acyl-CoA inhibition of hexokinase in rat and human skeletal muscle is a potential mechanism of lipid-induced insulin resistance.

- Linoleic Acid and the Regulation of Glucose Homeostasis: A Review of the Evidence. PMC - NIH.

- Tracing Lipid Disposition in vivo Using Stable Isotope-Labeled Fatty Acids and Mass Spectrometry. Eurisotop.

- Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. tuscany-diet.net [tuscany-diet.net]

- 3. Synthesis and Significance of Arachidonic Acid, a Substrate for Cyclooxygenases, Lipoxygenases, and Cytochrome P450 Pathways in the Tumorigenesis of Glioblastoma Multiforme, Including a Pan-Cancer Comparative Analysis [mdpi.com]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. pnas.org [pnas.org]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. diabetesjournals.org [diabetesjournals.org]

- 9. Stable Isotope Tracing Experiments Using LC-MS | Springer Nature Experiments [experiments.springernature.com]

- 10. isotope.com [isotope.com]

- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 12. eurisotop.com [eurisotop.com]

- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

Linoleoyl-CoA Dynamics in Polyunsaturated Fatty Acid Biosynthesis: A Technical Guide to Elongation and Desaturation

Executive Summary

Linoleoyl-CoA, the coenzyme-A activated form of the essential omega-6 fatty acid linoleic acid (18:2n-6), serves as the fundamental metabolic node for the biosynthesis of long-chain polyunsaturated fatty acids (LC-PUFAs) such as arachidonic acid (ARA, 20:4n-6). The conversion process relies on a highly regulated sequence of desaturation and elongation steps localized primarily in the endoplasmic reticulum (ER). This whitepaper provides an in-depth mechanistic analysis of the enzymes involved (FADS1, FADS2, ELOVL5), their kinetic parameters, and field-proven experimental methodologies for assaying desaturase and elongase activities in drug development and lipidomic research.

Mechanistic Pathway: The Architecture of LC-PUFA Biosynthesis

The biotransformation of linoleoyl-CoA into arachidonyl-CoA is not a monolithic step but a sequential remodeling of the acyl chain, governed by strict substrate specificities 1.

The Canonical Pathway:

-

Δ6-Desaturation : Linoleoyl-CoA undergoes desaturation catalyzed by Fatty Acid Desaturase 2 (FADS2). This introduces a double bond at the Δ6 position, yielding γ-linolenoyl-CoA (18:3n-6). This reaction requires molecular oxygen, NADH (or NADPH), and cytochrome b5 as an electron donor to recycle the enzyme's non-heme iron center 2.

-

Elongation : The carbon chain is extended by two carbons via the Elongation of Very Long-Chain Fatty Acids protein 5 (ELOVL5). This condensation reaction utilizes malonyl-CoA, producing dihomo-γ-linolenoyl-CoA (DGLA-CoA, 20:3n-6).

-

Δ5-Desaturation : Finally, DGLA-CoA is desaturated by Fatty Acid Desaturase 1 (FADS1), introducing a double bond at the Δ5 position to generate arachidonyl-CoA (20:4n-6).

The Alternative Pathway: Recent lipidomic profiling has elucidated an alternative route where elongation precedes desaturation. Linoleoyl-CoA is first elongated by ELOVL5 to eicosadienoyl-CoA (20:2n-6), which is subsequently desaturated by FADS2. In this context, FADS2 exhibits Δ8-desaturase activity, bypassing the canonical Δ6 intermediate to form DGLA-CoA 3.

Canonical (solid) and alternative (dashed) pathways of Linoleoyl-CoA conversion to Arachidonyl-CoA.

Enzymatic Kinetics and Substrate Specificity

Understanding the kinetic behavior of FADS and ELOVL enzymes is critical for drug discovery, particularly in oncology and metabolic syndrome where LC-PUFA metabolism is dysregulated. Desaturases are non-heme iron-containing enzymes whose catalytic efficiency is dictated by the availability of the acyl-carrier. While some lower eukaryotes utilize phosphatidylcholine-linked substrates, mammalian FADS1 and FADS2 predominantly utilize acyl-CoA substrates 4.

Table 1: Representative Kinetic Parameters for PUFA Biosynthesis Enzymes

| Enzyme | Primary Substrate | Product | Substrate Preference | Km (µM) | Catalytic Efficiency |

| FADS2 (Canonical) | Linoleoyl-CoA | γ-Linolenoyl-CoA | Acyl-CoA | ~15 - 25 | High (Δ6 activity) |

| ELOVL5 | γ-Linolenoyl-CoA | DGLA-CoA | Acyl-CoA | ~10 - 20 | Moderate |

| FADS1 | DGLA-CoA | Arachidonyl-CoA | Acyl-CoA | ~12 - 18 | High (Δ5 activity) |

| FADS2 (Alternative) | Eicosadienoyl-CoA | DGLA-CoA | Acyl-CoA | >30 | Low (Δ8 activity) |

(Note: Exact Km values vary based on the microsomal preparation and assay conditions; values represent consensus ranges from in vitro recombinant assays 5.)

Experimental Methodologies: In Vitro Desaturase Assay

To interrogate the activity of FADS2 using linoleoyl-CoA, researchers must utilize a self-validating microsomal assay system. Purifying multi-pass transmembrane ER proteins to homogeneity often destroys their activity. Using ER-enriched microsomal fractions preserves the native lipid microenvironment and the essential cytochrome b5 electron transport chain 6.

Causality & Assay Design

-

NADH Supplementation: Desaturation is an oxidative process that paradoxically requires reducing equivalents to reduce the non-heme iron center after oxygen activation.

-

BSA Addition: Bovine Serum Albumin binds free fatty acids and acyl-CoAs, preventing micelle formation and detergent-like membrane disruption at high substrate concentrations.

-

Saponification & Derivatization: Methanolic KOH cleaves the thioester bond of the acyl-CoA, ensuring total product recovery. Boron trifluoride (BF3) acts as a Lewis acid catalyst to efficiently methylate the free fatty acids, making them volatile enough for GC-MS.

Step-by-Step Protocol

-

Microsome Preparation: Homogenize target cells/tissues in a buffer containing 0.1 M potassium phosphate (pH 7.2), 0.33 M sucrose, and protease inhibitors. Centrifuge at 10,000 × g for 15 min. Centrifuge the resulting supernatant at 100,000 × g for 60 min to pellet the microsomal fraction. Resuspend in assay buffer.

-

Reaction Assembly: In a total volume of 200 µL, combine 100 µg of microsomal protein, 7.2 mM NADH, 1.8 mg/mL fatty-acid-free BSA, and 4000 U/mL catalase (to prevent peroxide-mediated enzyme degradation).

-

Substrate Initiation: Initiate the reaction by adding 20 µM of stable-isotope labeled Linoleoyl-CoA.

-

Incubation: Incubate at 30°C for 45 minutes with gentle agitation.

-

Termination & Saponification: Stop the reaction by adding 1 mL of 10% methanolic KOH. Heat at 80°C for 45 minutes to saponify the lipids.

-

Derivatization (FAME): Acidify the mixture with HCl and extract fatty acids into hexane. Evaporate the hexane under nitrogen gas. Add 14% BF3 in methanol and heat at 80°C for 20 minutes to generate Fatty Acid Methyl Esters (FAMEs).

-

Quantification: Analyze the FAMEs via Gas Chromatography-Mass Spectrometry (GC-MS). Calculate the conversion rate by comparing the area under the curve (AUC) of the product (γ-linolenoyl-FAME) to the substrate (linoleoyl-FAME).

Step-by-step experimental workflow for in vitro acyl-CoA desaturase and elongase activity assays.

Clinical and Drug Development Implications

The linoleoyl-CoA elongation and desaturation pathway is a prime target in several therapeutic areas:

-

Oncology: Glioblastoma multiforme (GBM) tumors exhibit altered lipid metabolism. Enzymes like FADS2 and ELOVL5 are upregulated to meet the high demand for PUFAs required for rapid membrane biogenesis and the production of pro-inflammatory eicosanoids (via COX/LOX pathways) 7. Inhibitors of FADS2 are currently being investigated to starve cancer stem cells of essential lipid signaling molecules.

-

Metabolic Syndrome: Dysregulation of the Δ6-desaturase step is linked to insulin resistance and hepatic steatosis. Modulating FADS1/2 activity can alter the balance of pro-inflammatory (omega-6 derived) and anti-inflammatory (omega-3 derived) lipid mediators 8.

-

Nutritional Interventions: Because FADS2 is the rate-limiting step in the conversion of linoleoyl-CoA, dietary supplementation with downstream metabolites (like γ-linolenic acid) is used to bypass enzymatic bottlenecks in patients with FADS genetic polymorphisms 9.

References

- Source: nih.

- Source: nih.

- Source: mdpi.

- Source: researchgate.

- Source: nih.

- Source: researchgate.

- Source: semanticscholar.

- Source: nih.

- Source: researchgate.

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Omega-3 fatty acid deficiency selectively up-regulates delta6-desaturase expression and activity indices in rat liver: prevention by normalization of omega-3 fatty acid status - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Linoleoyl-CoA Axis: Mechanistic Pathways and Experimental Workflows in Arachidonic Acid Biosynthesis

Executive Summary

Arachidonic acid (AA, C20:4n-6) is a critical polyunsaturated fatty acid (PUFA) that serves as the primary precursor for pro-inflammatory and immunomodulatory eicosanoids. Because humans cannot synthesize linoleic acid (LA, C18:2n-6) de novo, the intracellular biosynthesis of AA relies entirely on the enzymatic conversion of dietary LA. The critical, committed step in this cascade is the activation of LA into linoleoyl-CoA .

This technical whitepaper deconstructs the biochemical journey from linoleoyl-CoA to arachidonic acid. We examine the specific enzyme kinetics governing this pathway, provide a self-validating in vitro protocol for isolating desaturase activity, and explore the translational implications of acyl-CoA intermediates in phospholipid remodeling and disease pathology.

Phase 1: Substrate Activation and the ACSL Checkpoint

Free fatty acids are metabolically inert and prone to passive diffusion. To participate in biosynthetic pathways, linoleic acid must first be trapped within the cytosol and activated into a high-energy thioester. This reaction is catalyzed by Acyl-CoA Synthetase Long-chain (ACSL) enzymes, which utilize ATP to attach Coenzyme A to the fatty acid, yielding linoleoyl-CoA [1].

Among the ACSL isoforms, in vitro evidence indicates that ACSL6 exhibits the highest substrate preference for linoleic acid, effectively channeling it away from β-oxidation and toward the PUFA elongation/desaturation cascade[1]. Once formed, linoleoyl-CoA serves as the obligate substrate for the downstream desaturases and elongases that synthesize arachidonic acid.

Phase 2: The Core Biosynthetic Cascade

The transformation of linoleoyl-CoA into arachidonoyl-CoA (and subsequently free AA) occurs primarily in the endoplasmic reticulum through a highly coordinated sequence of desaturation and elongation events.

The Standard Pathway

-

Δ6-Desaturation (Rate-Limiting): Linoleoyl-CoA undergoes desaturation by Fatty Acid Desaturase 2 (FADS2). This enzyme introduces a double bond at the Δ6 position, generating γ-linolenoyl-CoA (C18:3n-6)[2].

-

Elongation: The Elongation of Very Long-Chain Fatty Acids Protein 5 (ELOVL5) adds a two-carbon unit to the carboxyl end of γ-linolenoyl-CoA, producing dihomo-γ-linolenoyl-CoA (DGLCoA, C20:3n-6)[2].

-

Δ5-Desaturation: Fatty Acid Desaturase 1 (FADS1) introduces a final double bond at the Δ5 position, yielding arachidonoyl-CoA (C20:4n-6)[2].

The Alternative (Δ8) Pathway

An alternative route exists wherein linoleoyl-CoA is first elongated by ELOVL5 to eicosadienoyl-CoA (C20:2n-6). In this scenario, FADS2 exhibits Δ8-desaturase activity, converting eicosadienoyl-CoA into DGLCoA, which then proceeds to FADS1[2].

Enzymatic cascade converting Linoleic Acid to Arachidonic Acid via Linoleoyl-CoA intermediates.

Enzyme Kinetics & Substrate Specificity

Understanding the kinetic preferences of these enzymes is crucial for drug development, particularly when designing FADS inhibitors for inflammatory diseases. Genetic variations in the FADS1/FADS2 gene cluster significantly alter these kinetic efficiencies, dictating the baseline circulating levels of arachidonic acid in different human populations[3].

| Enzyme | Primary Substrate | Primary Product | Kinetic Role / Notes |

| ACSL6 | Linoleic Acid (C18:2n-6) | Linoleoyl-CoA | Activation step; traps LA in the cytosol. High substrate preference for LA[1]. |

| FADS2 | Linoleoyl-CoA | γ-Linolenoyl-CoA | Rate-limiting Δ6-desaturase. Requires NADH and cytochrome b5[4]. |

| ELOVL5 | γ-Linolenoyl-CoA | Dihomo-γ-linolenoyl-CoA | Elongase specific for C18 and C20 PUFAs. |

| FADS1 | Dihomo-γ-linolenoyl-CoA | Arachidonoyl-CoA | Final Δ5-desaturase. Genetic variants here strongly predict AA levels[3]. |

| FADS2 (Alt) | Eicosadienoyl-CoA | Dihomo-γ-linolenoyl-CoA | Exhibits Δ8-desaturase activity if elongation precedes desaturation[2]. |

Self-Validating Experimental Protocol: In Vitro FADS2 Desaturase Assay

To study the kinetics of linoleoyl-CoA conversion without interference from downstream elongases, researchers must utilize isolated in vitro systems.

Causality Behind Experimental Choices:

-

Expression System: Saccharomyces cerevisiae is chosen because it naturally lacks endogenous PUFA desaturases. Expressing recombinant mammalian FADS2 in this null background ensures that any γ-linolenoyl-CoA produced is strictly due to the introduced enzyme[5].

-

Substrate Form: Utilizing the CoA-thioester (linoleoyl-CoA) bypasses the need for endogenous ACSL activity, isolating the kinetic measurement solely to FADS2[4].

-

Derivatization Strategy: Acyl-CoAs are non-volatile and cannot be analyzed directly via Gas Chromatography-Mass Spectrometry (GC-MS). Derivatizing the thioesters into butylamides enables high-resolution chromatographic separation[5].

Step-by-step workflow for in vitro FADS2 desaturase activity assay using Linoleoyl-CoA.

Step-by-Step Methodology

Step 1: Microsomal Preparation & Normalization

-

Culture S. cerevisiae expressing recombinant FADS2. Harvest at the exponential growth phase to capture maximum D6d activity[5].

-

Lyse cells using glass beads in a homogenization buffer (0.1 M potassium phosphate, pH 7.2, 0.3 M sucrose).

-

Isolate the microsomal fraction via ultracentrifugation (100,000 × g for 60 min at 4°C).

-

Self-Validation Protocol: Perform a Bradford protein assay to normalize total microsomal protein concentration across all reaction tubes. Include an empty-vector yeast microsomal prep as a negative control.

Step 2: In Vitro Reaction Setup

-

In a 1 mL reaction volume, combine 1 mg of normalized microsomal protein with 50 µM Linoleoyl-CoA (substrate) and 2 mM NADH (essential electron donor for the cytochrome b5 domain)[4].

-

Incubate at 30°C for exactly 30 minutes.

-

Self-Validation Protocol: Spike the reaction with a known concentration of an unnatural internal standard (e.g., heptadecanoyl-CoA, C17:0-CoA) to monitor downstream extraction and derivatization efficiency.

Step 3: Butylamide Derivatization

-

Terminate the reaction by adding 1 mL of 10% (v/v) n-butylamine in methanol[5].

-

Incubate at 60°C for 30 minutes. This nucleophilic acyl substitution converts the acyl-CoAs (linoleoyl-CoA and the newly formed γ-linolenoyl-CoA) into their corresponding volatile butylamide derivatives.

-

Extract the derivatives using 2 mL of hexane. Centrifuge to separate the phases and collect the upper organic layer.

Step 4: GC-MS Quantification

-

Evaporate the hexane under a gentle stream of nitrogen and reconstitute in 100 µL of pure hexane.

-

Inject 1 µL into a GC-MS equipped with a polar capillary column (e.g., DB-WAX).

-

Calculate FADS2 specific activity based on the product-to-precursor ratio (γ-linolenoyl butylamide / linoleoyl butylamide), normalized against the internal standard recovery.

Translational Implications: Phospholipid Remodeling and Pathology

The synthesis of arachidonoyl-CoA is rarely the final biological endpoint. To exert its signaling effects, AA must be stored and later released upon cellular demand.

Lysophosphatidylcholine acyltransferase 3 (LPCAT3) is the primary enzyme responsible for incorporating arachidonoyl-CoA (and linoleoyl-CoA) into the sn-2 position of membrane phospholipids[6]. This phospholipid remodeling (the Lands cycle) creates a vast reservoir of AA in the cell membrane.

During inflammatory events, or in the highly aggressive microenvironment of tumors like Glioblastoma Multiforme (GBM), cytosolic phospholipase A2 (cPLA2) cleaves these phospholipids to release free arachidonic acid[2]. The free AA is then rapidly oxidized by cyclooxygenases (COX) and lipoxygenases (LOX) into prostaglandins and leukotrienes, driving tumor proliferation, immune evasion, and neuroinflammation. Consequently, targeting the upstream linoleoyl-CoA desaturation steps (via FADS inhibitors) is currently being explored as a method to starve tumors of their pro-inflammatory lipid precursors.

References

- Synthesis and Significance of Arachidonic Acid, a Substrate for Cyclooxygenases, Lipoxygenases, and Cytochrome P450 Pathways in the Tumorigenesis of Glioblastoma Multiforme, Including a Pan-Cancer Comparative Analysis - PMC.

- Detection of Acyl-CoA Derivatized with Butylamide for in vitro Fatty Acid Des

- Linoleic Acid and the Regulation of Glucose Homeostasis: A Review of the Evidence - PMC.

- Genetic variation of the FADS1 FADS2 gene cluster and n-6 PUFA composition in erythrocyte membranes in the European Prospective Investigation into Cancer and Nutrition-Potsdam study. Cambridge University Press.

- Phospholipid Remodeling in Physiology and Disease - PMC.

- In vivo characterization of the first acyl-CoA Δ6-desaturase from a member of the plant kingdom, the microalga Ostreococcus tauri - PMC.

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. Genetic variation of the FADS1 FADS2 gene cluster and n-6 PUFA composition in erythrocyte membranes in the European Prospective Investigation into Cancer and Nutrition-Potsdam study | British Journal of Nutrition | Cambridge Core [cambridge.org]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. jstage.jst.go.jp [jstage.jst.go.jp]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

Whitepaper: Cellular Localization and Dynamics of (9Z,12Z-octadecadienoyl) Coenzyme A Pools

Executive Summary

(9Z,12Z-octadecadienoyl) Coenzyme A, universally recognized as linoleoyl-CoA, is the thioester derivative of the essential omega-6 polyunsaturated fatty acid, linoleic acid[1]. Far from being a transient metabolic intermediate, linoleoyl-CoA functions as a highly compartmentalized signaling molecule, an allosteric enzyme regulator, and a direct substrate for complex lipid remodeling. This technical guide deconstructs the spatial distribution of linoleoyl-CoA pools, the mechanisms governing their intracellular transport, and the self-validating analytical methodologies required to quantify them in drug development contexts.

The Biochemical Identity and Significance of Linoleoyl-CoA

Linoleoyl-CoA is synthesized at the cytosolic face of cellular membranes by Acyl-CoA Synthetase Long-Chain (ACSL) enzymes, which catalyze the ATP-dependent activation of free linoleic acid[1]. Because long-chain acyl-CoAs (LCFA-CoAs) possess amphiphilic, detergent-like properties, they are inherently cytotoxic if left unbuffered. Unbound LCFA-CoAs can lyse lipid bilayers and non-specifically inhibit critical metabolic enzymes. Consequently, the cell has evolved a rigorous spatial architecture to sequester, buffer, and direct linoleoyl-CoA to specific organelle sinks[2].

Subcellular Compartmentalization: The Architecture of Acyl-CoA Pools

The intracellular distribution of linoleoyl-CoA is not homogenous; it is strictly partitioned between the aqueous cytosol and membrane-bound organelles.

-

The Cytosolic Pool (Buffered State): The cytosolic fraction of LCFA-CoAs is remarkably small, representing only about 2% of the total cellular pool in hepatic tissues[2]. This pool is tightly bound to and buffered by Acyl-CoA Binding Proteins (ACBP) and Liver Fatty Acid Binding Protein (L-FABP)[2][3]. Ablation of the L-FABP gene in murine models results in a 95% decrease in the cytosolic binding capacity for LCFA-CoAs, highlighting the necessity of these chaperones in maintaining a soluble, non-toxic pool[3].

-

The Endoplasmic Reticulum (ER) Pool: The ER serves as the primary metabolic sink for linoleoyl-CoA. Here, it is utilized by acyltransferases (such as LPCAT3) for the remodeling of structural phospholipids, or it undergoes further desaturation by FADS2 (delta-6 desaturase) to form γ-linolenoyl-CoA[1][4].

-

The Mitochondrial and Peroxisomal Pools: Linoleoyl-CoA destined for β -oxidation cannot passively diffuse into the mitochondria. It must be converted to linoleoylcarnitine via CPT1. Furthermore, the mitochondrial CoA pool itself is maintained by the direct transport of free CoASH from the cytosol against a concentration gradient, mediated by the inner mitochondrial membrane transporters SLC25A16 and SLC25A42[5].

Quantitative Dynamics of Intracellular LCFA-CoA Pools

| Parameter / Compartment | Estimated Value / Proportion | Biological Context & Causality | Source |

| Total Liver LCFA-CoA | ~108.8 pmol/mg protein | Baseline metabolic state in wild-type murine liver homogenates. | [2] |

| Cytosolic Fraction | ~2.25 pmol/mg protein (~2%) | Highly buffered by ACBP and L-FABP to prevent membrane lysis and enzyme inhibition. | [2] |

| Membrane/Organelle Fraction | ~106.5 pmol/mg protein (~98%) | The primary site of lipid remodeling (ER) and oxidation (Mitochondria). | [2] |

| Hexokinase Inhibition (IC50) | ~5 pmol/L | Linoleoyl-CoA produces near-maximal inhibition of skeletal muscle hexokinase at this concentration. | [6] |

| ACBP Binding Affinity (Kd) | 5.6 - 21.4 µM | Affinity for Linoleoyl-CoA observed in plant ACBP models (mammalian Kd is typically tighter). | [7] |

Mechanisms of Intracellular Transport and Buffering

The partitioning of linoleoyl-CoA between the cytosol and the ER is dynamically regulated by ACBP. Experimental overexpression of ACBP in mammalian tissues does not merely increase the soluble pool; rather, it increases the total LCFA-CoA pool size by nearly 70% (from ~108.8 to 183.8 pmol/mg of cell protein) and actively drives its partitioning into the microsomal (ER) membrane fraction[2]. This proves that ACBP functions not just as a static buffer, but as an active transport vector that feeds linoleoyl-CoA into anabolic pathways.

Intracellular transport and partitioning of Linoleoyl-CoA pools across distinct organelle sinks.

Pathophysiological Implications in Drug Development

Understanding the localized pools of linoleoyl-CoA is critical for drug development, particularly in the context of metabolic syndrome, NAFLD/MASH, and type 2 diabetes.

-

Insulin Resistance via Hexokinase Inhibition: In skeletal muscle, the accumulation of intracellular lipid pools directly interferes with glucose metabolism. Linoleoyl-CoA acts as a potent allosteric inhibitor of hexokinase. Concentrations as low as 5 pmol/L produce near-maximal inhibition of this enzyme, providing a direct mechanistic link between elevated intracellular acyl-CoAs and lipid-induced insulin resistance[6].

-

Pancreatic β -Cell Dysfunction: Linoleoyl-CoA modulates ATP-sensitive K+ (KATP) channels in pancreatic β -cells, which are the primary gatekeepers of glucose-stimulated insulin secretion (GSIS). Unsaturated acyl-CoAs like linoleoyl-CoA actively compete with saturated acyl-CoAs (e.g., stearoyl-CoA) at the channel's binding site. Pre-exposure to linoleoyl-CoA significantly delays and slows the activation of KATP channels by saturated species, altering the electrophysiological resting state of the β -cell[8].

Self-Validating Experimental Methodology for Subcellular Acyl-CoA Profiling

To accurately quantify linoleoyl-CoA pools without introducing artifactual degradation, researchers must employ a self-validating workflow combining differential centrifugation with LC-MS/MS[5][9].

Step-by-step workflow for the subcellular isolation and LC-MS/MS quantification of acyl-CoAs.

Step-by-Step Protocol & Causal Logic

-

Step 1: Isotonic Subcellular Fractionation

-

Action: Lyse cells in a pH-neutral, isotonic sucrose buffer (e.g., 250 mM sucrose). Separate organelles using differential centrifugation (10,000 x g for mitochondria; 100,000 x g for ER/microsomes).

-

Causality: Hypotonic buffers rupture organelle membranes, causing the artifactual mixing of the cytosolic and ER pools. Isotonicity preserves the structural integrity of the 47:1 membrane-to-cytosol partitioning ratio[2].

-

-

Step 2: Rapid Acidic Quenching

-

Action: Immediately resuspend isolated organelle pellets in 10% Trichloroacetic Acid (TCA) or a similar acidic buffer (pH < 5).

-

Causality: The thioester bond of linoleoyl-CoA is highly labile and undergoes rapid spontaneous hydrolysis at neutral or alkaline pH. Acidic quenching instantly denatures acyl-CoA hydrolases and chemically stabilizes the thioester bond.

-

-

Step 3: Internal Standard Addition

-

Action: Spike the quenched homogenate with a known concentration (e.g., 1 pmol) of Heptadecanoyl-CoA (C17:0-CoA)[9].

-

Causality: Odd-chain fatty acids are virtually absent in mammalian biology. Spiking C17:0-CoA after quenching but before extraction provides a self-validating metric to normalize for analyte loss during sample cleanup and matrix-induced ion suppression during mass spectrometry.

-

-

Step 4: Solid-Phase Extraction (SPE)

-

Action: Pass the acidic supernatant through a C18 SPE cartridge. Wash with dilute acetic acid and elute with a methanol/ammonium acetate mixture.

-

Causality: Direct injection of TCA-precipitated samples introduces massive amounts of salt into the mass spectrometer, causing severe ion suppression. SPE desalinates the sample while retaining the hydrophobic acyl-chain.

-

-

Step 5: LC-MS/MS Quantification

-

Action: Analyze the eluate using a reversed-phase or HILIC column coupled to a triple quadrupole mass spectrometer operating in Selected Reaction Monitoring (SRM) mode[9].

-

Causality: SRM isolates the specific precursor mass of linoleoyl-CoA and fragments it to a product ion (typically the neutral loss of the phosphopantetheine moiety). This ensures absolute specificity, differentiating linoleoyl-CoA from isobaric lipid species.

-

References

-

Cellular pan-chain acyl-CoA profiling reveals SLC25A42/SLC25A16 in mitochondrial CoA import and metabolism . NIH (PubMed Central). Available at: [Link]

-

The diversity and breadth of cancer cell fatty acid metabolism . NIH (PubMed Central). Available at: [Link]

-

Acyl-Coenzyme A Binding Protein Expression Alters Liver Fatty Acyl-Coenzyme A Metabolism . ACS Publications. Available at:[Link]

-

Ablation of the Liver Fatty Acid Binding Protein Gene Decreases Fatty Acyl CoA Binding Capacity and Alters Fatty Acyl CoA Pool Distribution in Mouse Liver . ACS Publications. Available at: [Link]

-

Saturated and cis/trans Unsaturated Acyl CoA Esters Differentially Regulate Wild-Type and Polymorphic β-Cell ATP-Sensitive K+ Channels . Diabetes Journals. Available at: [Link]

-

Acyl-CoA inhibition of hexokinase in rat and human skeletal muscle is a potential mechanism of lipid-induced insulin resistance . ProQuest. Available at: [Link]

-

Characterization of a small acyl-CoA-binding protein (ACBP) from Helianthus annuus L. and its binding affinities . NIH (PubMed). Available at: [Link]

-

Fig. 2. (A) Overlaid SRM traces of 15 acyl-CoA species in a standard... . ResearchGate. Available at: [Link]

Sources

- 1. evitachem.com [evitachem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. Acyl-CoA inhibition of hexokinase in rat and human skeletal muscle is a potential mechanism of lipid-induced insulin resistance - ProQuest [proquest.com]

- 7. Characterization of a small acyl-CoA-binding protein (ACBP) from Helianthus annuus L. and its binding affinities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. diabetesjournals.org [diabetesjournals.org]

- 9. researchgate.net [researchgate.net]

Quantitative Analysis of Linoleoyl-CoA by LC-MS/MS: An Application Note and Protocol

Abstract

Linoleoyl-CoA, the activated form of the essential omega-6 fatty acid linoleic acid, is a pivotal intermediate in a host of metabolic and signaling pathways.[1] Accurate quantification of this lipid species is critical for understanding its role in health and disease, particularly in studies related to lipid metabolism, inflammation, and cardiovascular conditions. This guide provides a comprehensive, field-proven methodology for the robust and sensitive quantification of linoleoyl-CoA in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We delve into the rationale behind critical experimental choices, from sample preservation to data acquisition, to ensure methodological integrity and data reliability for researchers, scientists, and drug development professionals.

Introduction: The Significance of Linoleoyl-CoA

Linoleoyl-CoA is the first committed metabolite in the metabolic pathway of linoleic acid.[1] Its thioesterification from linoleic acid, catalyzed by long-chain acyl-CoA synthetases (ACSLs), primes it for participation in numerous cellular processes.[1] These include:

-

Chain Elongation and Desaturation: It serves as the precursor for the synthesis of other important polyunsaturated fatty acids (PUFAs), such as arachidonic acid.[2]

-

Lipid Synthesis: It is a key building block for the synthesis of complex lipids, including triglycerides, phospholipids, and cholesterol esters.

-

Beta-Oxidation: It can be catabolized in mitochondria to produce energy (ATP).[3][4]

Given its central role, dysregulation of linoleoyl-CoA levels can have significant physiological consequences. Therefore, a highly specific, sensitive, and accurate analytical method is essential for its quantification in complex biological samples. LC-MS/MS, particularly with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, has become the gold standard for this application due to its superior selectivity and sensitivity.[5][6][7]

The Analytical Challenge: Properties of Long-Chain Acyl-CoAs

Quantifying long-chain acyl-CoAs like linoleoyl-CoA presents several analytical hurdles:

-

Instability: The thioester bond is susceptible to hydrolysis, and the polyunsaturated fatty acyl chain is prone to oxidation. This necessitates careful sample handling at low temperatures and often in the presence of antioxidants.[8][9]

-

Amphipathic Nature: The molecule possesses a highly polar Coenzyme A head group and a long, non-polar fatty acyl tail. This duality makes efficient extraction and chromatographic separation challenging.

-

Low Abundance: Cellular concentrations can be low, requiring highly sensitive detection methods.[10]

-

Matrix Effects: Biological samples (tissues, cells, plasma) are complex, containing numerous compounds that can interfere with ionization and detection (ion suppression or enhancement).

This protocol is designed to systematically address these challenges.

Methodological Framework: From Sample to Signal

The entire analytical workflow is a self-validating system designed to ensure accuracy and reproducibility. It encompasses sample preparation, chromatographic separation, and mass spectrometric detection.

Sources

- 1. Reactome | Activation of linoleic acid to linoleoyl-CoA [reactome.org]

- 2. Reactome | Desaturation of Linoleoyl-CoA to gamma-linolenoyl-CoA [reactome.org]

- 3. funaab.edu.ng [funaab.edu.ng]

- 4. Evidence for a modified pathway of linoleate degradation. Metabolism of 2,4-decadienoyl coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. sciex.com [sciex.com]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 10. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver [mdpi.com]

Application Note: Enzymatic Synthesis and Validation of (9Z,12Z-octadecadienoyl) Coenzyme A

Target Audience: Researchers, scientists, and drug development professionals. Content Focus: Mechanistic causality, step-by-step methodology, and self-validating quality control.

Introduction & Mechanistic Rationale

(9Z,12Z-octadecadienoyl) Coenzyme A, commonly known as Linoleoyl-CoA, is a critical activated fatty acid intermediate. It serves as a primary substrate for lipid synthesis, regulates membrane fluidity, and acts as a signaling molecule in metabolic pathways [1].

While chemical thioesterification methods (e.g., using carbonyldiimidazole [CDI] or ethyl chloroformate [ECF]) exist for acyl-CoA synthesis, they often require harsh organic solvents and coupling reagents that can induce the oxidation or isomerization of the sensitive cis,cis-diene system of linoleic acid [2]. Enzymatic synthesis using Acyl-CoA Synthetase (ACS) circumvents these issues by operating under mild, stereoretentive, and physiologically relevant conditions.

The enzymatic conversion is a two-step process:

-

Adenylation: The enzyme catalyzes the nucleophilic attack of the linoleic acid carboxylate onto the α -phosphate of ATP, forming a tightly bound Linoleoyl-AMP intermediate and releasing pyrophosphate (PPi).

-

Thioesterification: The sulfhydryl group of Coenzyme A (CoA-SH) attacks the adenylate intermediate, forming the final Linoleoyl-CoA thioester and releasing AMP.

Fig 1. Two-step enzymatic synthesis of Linoleoyl-CoA catalyzed by Acyl-CoA Synthetase.

Quantitative Data & Reagent Specifications

To achieve near-quantitative yields, the reaction relies on the kinetic efficiency of microbial ACS (e.g., from Pseudomonas fragi) or recombinant human ACSL6, both of which exhibit a high substrate preference for polyunsaturated fatty acids like linoleic acid [3, 4].

Table 1: Kinetic Parameters of P. fragi ACS for Linoleic Acid [4]

| Parameter | Value | Mechanistic Implication |

| Km (Linoleic Acid) | 3.4×10−6 M (3.4 µM) | High affinity allows for low substrate loading, minimizing micelle aggregation. |

| Relative Activity | 57% | Highly efficient compared to the theoretical maximum (Arachidic acid = 100%). |

| Optimal pH | 7.5 – 7.8 | Balances enzyme stability with the prevention of alkaline thioester hydrolysis. |

Table 2: Standardized Reaction Components

| Component | Final Concentration | Causality / Purpose |

| HEPES Buffer (pH 7.5) | 100 mM | Maintains optimal pH without chelating essential metal ions. |

| Linoleic Acid | 1.0 mM | Primary substrate. |

| CoA-SH (Free Acid) | 1.2 mM | Thiol donor. Provided in slight excess to drive the reaction forward. |

| ATP | 5.0 mM | Energy source for adenylation. |

| MgCl 2 | 10.0 mM | Critical cofactor. Mg 2+ shields the negative charges of ATP's phosphate groups, facilitating nucleophilic attack. |

| DTT or TCEP | 1.0 mM | Reducing agent. Prevents the oxidative dimerization of CoA-SH into unreactive disulfides. |

| Triton X-100 | 0.1% (v/v) | Solubilizes the highly lipophilic linoleic acid into mixed micelles, making it bioavailable to the enzyme. |

| ACS Enzyme | 0.5 U/mL | Biocatalyst driving the thioesterification. |

Experimental Protocol

Fig 2. Step-by-step experimental workflow for the synthesis and purification of Linoleoyl-CoA.

Step 1: Substrate Solubilization & Micelle Formation

-

Prepare a 100 mM stock of Linoleic Acid in absolute ethanol.

-

In a microcentrifuge tube, combine the HEPES buffer, Triton X-100, and the required volume of Linoleic Acid stock.

-

Vortex vigorously for 2 minutes and sonicate in a water bath for 5 minutes at room temperature.

-

Causality: Linoleic acid will rapidly aggregate in aqueous media. Sonication with Triton X-100 forces the formation of mixed micelles, drastically increasing the surface area accessible to the ACS enzyme's hydrophobic binding pocket.

-

Step 2: Enzymatic Thioesterification

-

To the micelle suspension, sequentially add MgCl 2 , ATP, DTT, and CoA-SH. Mix gently by inversion.

-

Pre-incubate the mixture at 37°C for 5 minutes to ensure thermal equilibration.

-

Initiate the reaction by adding the ACS enzyme (0.5 U/mL final concentration).

-

Incubate at 37°C for 60 to 90 minutes with gentle orbital shaking (300 rpm).

Step 3: Reaction Quenching

-

Terminate the reaction by adding 10% (v/v) of 1 M Acetic Acid to drop the pH to approximately 4.0.

-

Causality: Lowering the pH serves a dual purpose: it instantly protonates the enzyme's catalytic residues (halting the reaction) and stabilizes the newly formed Linoleoyl-CoA thioester bond, which is highly susceptible to nucleophilic hydrolysis at pH > 8.0.

-

-

Add an equal volume of cold methanol to precipitate the enzyme. Centrifuge at 14,000 × g for 10 minutes at 4°C and collect the supernatant.

Step 4: Purification via Solid Phase Extraction (SPE)

-

Condition a C18 SPE cartridge with 3 column volumes (CV) of methanol, followed by 3 CV of 10 mM ammonium acetate (pH 5.0).

-

Load the reaction supernatant onto the cartridge at a flow rate of 1 mL/min.

-

Wash with 5 CV of 10 mM ammonium acetate containing 10% methanol to elute unreacted CoA, ATP, AMP, and salts.

-

Elute the purified Linoleoyl-CoA using 3 CV of 80% methanol / 20% water.

-

Lyophilize the eluate and store the resulting powder at -80°C.

Quality Control: A Self-Validating System

To ensure absolute trustworthiness in the protocol, researchers must employ a self-validating system to confirm product formation prior to downstream applications.

Orthogonal Validation via Ellman’s Reagent (DTNB)

Because the reaction consumes the free thiol (-SH) of Coenzyme A to form a thioester, the progress of the reaction can be quantified inversely by measuring the depletion of free thiols.

-

Assay: Mix 10 µL of the reaction mixture (pre-quench) with 990 µL of 0.1 mM DTNB in 0.1 M Tris-HCl (pH 8.0).

-

Readout: Measure absorbance at 412 nm.

-

Causality & Logic: A successful reaction will show a rapid decrease in A412 compared to a negative control (reaction mixture lacking Linoleic Acid). If the A412 remains high, it indicates a failure in either the adenylation step (e.g., degraded ATP) or the thioesterification step (e.g., inactive ACS enzyme).

HPLC-UV/Vis Confirmation

Analyze the purified product via Reverse-Phase HPLC (C18 column) monitoring at 260 nm (adenine ring of CoA). Free CoA-SH will elute early in the aqueous phase, whereas the highly hydrophobic Linoleoyl-CoA will exhibit a significant rightward retention time shift, eluting only at high organic mobile phase concentrations [2].

References

- NIH / PMC. "Linoleic Acid and the Regulation of Glucose Homeostasis: A Review of the Evidence." National Institutes of Health.

- MDPI. "A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters." MDPI Pharmaceuticals.

- eLife. "Evolutionarily conserved long-chain Acyl-CoA synthetases regulate membrane composition and fluidity." eLife Sciences.

- Nagase Diagnostics. "ACYL–CoA SYNTHETASE [ACS] (T-16) from Pseudomonas fragi." Nagase.com.

Application Note: Advanced Methodologies for the Extraction and Quantification of Intracellular Acyl-CoAs

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Mechanistic rationale, optimized extraction protocols, and LC-MS/MS sample preparation for cell culture matrices.

Introduction: The Analytical Challenge of Acyl-CoAs

Acyl-coenzyme A (acyl-CoA) thioesters are the principal form of activated carboxylates in cellular metabolism. They act as critical nodes in lipid biosynthesis, the tricarboxylic acid (TCA) cycle, and β-oxidation, while also serving as obligatory donor molecules for epigenetic post-translational modifications (PTMs) such as histone acetylation and succinylation[1].

Despite their biological importance, accurate absolute quantification of the intracellular acyl-CoA pool presents severe analytical challenges:

-

Inherent Instability: The high-energy thioester bond is highly susceptible to hydrolysis under basic conditions or elevated temperatures[2].

-

Low Abundance: Intracellular concentrations often reside in the low micromolar to nanomolar range, requiring highly sensitive LC-MS/MS instrumentation[3].

-

Amphipathic Diversity: The acyl chain can range from a highly polar 2-carbon acetyl group to a highly hydrophobic 22-carbon chain, making a universal "pan-chain" extraction difficult[4][5].

Caption: Central metabolic hub and regulatory roles of intracellular acyl-CoAs.

Scientific Integrity: Causality in Extraction Strategies

To build a self-validating analytical system, every step of the extraction protocol must be grounded in the chemical reality of the target analytes.

Metabolic Quenching

Acyl-CoAs exhibit extremely rapid turnover rates. Harvesting cells at room temperature allows endogenous thioesterases to artificially alter the acyl-CoA profile within seconds. Causality: Immediate application of ice-cold PBS and -80°C extraction solvents instantly denatures metabolic enzymes, locking the metabolome in its true physiological state[1][2].

Deproteinization: The Shift Away from TCA

Historically, 10% Trichloroacetic acid (TCA) followed by Solid-Phase Extraction (SPE) was the standard for precipitating cellular proteins. However, TCA induces acid-catalyzed hydrolysis of the thioester bond and completely degrades CoA biosynthetic precursors like dephospho-CoA and pantothenate[6][7]. Modern Solution: Substituting TCA with 5-Sulfosalicylic acid (SSA) or cold organic solvents (e.g., 80% Methanol) achieves rapid protein precipitation without extreme pH shifts, preserving both short-chain species and biosynthetic intermediates[6][7].

Internal Standardization (SILEC)

Because acyl-CoAs suffer from severe matrix-induced ion suppression during Electrospray Ionization (ESI), absolute quantification requires stable isotope-labeled internal standards. The gold standard is [4]. Causality: By feeding a parallel cell culture with 13C315N1 -pantothenate, researchers generate a complete suite of natively labeled acyl-CoAs (+4 m/z shift). Spiking this SILEC extract into experimental samples perfectly corrects for extraction losses and matrix effects across all chain lengths[4][8].

Data Presentation: Comparison of Extraction Solvents

The choice of extraction solvent dictates the range of acyl-CoAs recovered. The table below summarizes quantitative performance metrics based on recent methodological validations[4][6][7][9].

| Extraction Method | Target Analytes | Protein Precipitation | Key Advantages | Limitations |

| 10% TCA + SPE | Short to Medium Chain | Strong | Classic method; excellent cleanup of complex matrices. | Hydrolyzes dephospho-CoA; requires tedious SPE; poor long-chain recovery[6][7]. |

| 2.5% SSA (Direct) | Short Chain & Precursors | Moderate | Preserves biosynthetic precursors; bypasses SPE entirely[6][7]. | Poor recovery of highly hydrophobic long-chain acyl-CoAs. |

| 80% Methanol (-80°C) | Pan-Chain (Short to Long) | Strong | Broadest coverage; efficiently extracts long-chain species[4][5]. | Requires careful nitrogen evaporation and reconstitution steps[2]. |

Experimental Workflows and Protocols

Caption: Optimized workflow for the extraction and LC-MS/MS analysis of acyl-CoAs from cell culture.

Protocol A: Pan-Chain Acyl-CoA Extraction (Organic Method)

Optimized for broad coverage, including highly hydrophobic medium- and long-chain acyl-CoAs.

-

Cell Harvesting: Rapidly aspirate culture medium from a 10 cm dish (~80% confluence) and wash the cell monolayer twice with 5 mL of ice-cold PBS to remove extracellular metabolites[2].

-

Metabolic Quenching: Immediately add 1 mL of -80°C 80% Methanol (or an Acetonitrile:Isopropanol 3:1 v/v mixture) directly to the dish[2][4].

-

Internal Standardization: Spike in the SILEC internal standard extract (or synthetic 13C -labeled standards) directly into the lysis solvent[4].

-

Lysis: Use a cell scraper to detach the cells. Transfer the lysate to a pre-chilled 1.5 mL microcentrifuge tube[2].

-

Homogenization: Pulse sonicate the lysate on ice (e.g., 30 pulses, 0.5 s duration) to shear genomic DNA and ensure complete disruption of mitochondrial membranes[4][10].

-

Clarification: Centrifuge the lysate at 15,000 x g for 10 minutes at 4°C to pellet precipitated proteins and cellular debris[2][5].

-

Solvent Evaporation: Carefully transfer the supernatant to a new glass tube. Evaporate the solvent to complete dryness using a gentle stream of nitrogen gas or a vacuum concentrator. Rationale: Avoid elevated temperatures (>30°C) during evaporation to prevent thermal degradation of the thioester bond[2][4].

-

Reconstitution: Reconstitute the dried extract in 50–100 µL of a stabilizing solvent, such as 5% SSA or 50 mM ammonium acetate (pH 7) in 50% methanol. Rationale: Acyl-CoAs are highly unstable in pure water; buffering is required for autosampler stability[2][8].

-

Final Polish: Centrifuge the reconstituted sample at 15,000 x g for 5 minutes at 4°C to remove any insoluble micro-particulates before transferring the supernatant to an LC-MS autosampler vial[2].

Protocol B: Short-Chain & Biosynthetic Precursor Extraction (SSA Method)

Optimized for acetyl-CoA, succinyl-CoA, and CoA biosynthetic intermediates. Bypasses SPE and evaporation.

-

Cell Harvesting: Wash cells twice with ice-cold PBS as described above[6].

-

Direct Acidic Lysis: Add 200–500 µL of ice-cold 2.5% (w/v) 5-Sulfosalicylic acid (SSA) containing internal standards (e.g., 1 µM 13C -crotonyl-CoA) directly to the cell pellet or dish[6][7].

-

Precipitation: Scrape the cells, transfer to a microcentrifuge tube, and vortex vigorously for 30 seconds. Incubate on ice for 10 minutes to ensure complete protein precipitation[1][11].

-

Clarification: Centrifuge at 16,000 x g for 15 minutes at 4°C[1][7].

-

Direct Analysis: Transfer the cleared supernatant directly to an LC-MS vial. Rationale: By avoiding SPE and evaporation, this method achieves near 100% recovery of highly polar short-chain species and labile precursors like dephospho-CoA[6][7].

References

-

Metabolism of propionic acid to a novel acyl-coenzyme A thioester by mammalian cell lines and platelets Source: NIH / PMC URL:[Link]

-

Quantification of lactoyl-CoA (lactyl-CoA) by liquid chromatography mass spectrometry in mammalian cells and tissues Source: Open Biology (The Royal Society) URL:[Link]

-

Stable isotope dilution liquid chromatography-mass spectrometry analysis of cellular and tissue medium- and long-chain acyl-coenzyme A thioesters Source: NIH / PMC URL:[Link]

-

Novel isolation procedure for short-, medium-, and long-chain acyl-coenzyme A esters from tissue Source: ResearchGate URL:[Link]

-

Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids Source: Analytical Chemistry (via ResearchGate) URL:[Link]

-

A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs Source: NIH / PMC URL:[Link]

-

A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs (MDPI) Source: MDPI URL:[Link]

-

Acyl-CoA extraction method optimization. LC-QE-MS condition for... Source: ResearchGate URL:[Link]

-

Multi-method quantification of acetyl-CoA and further acyl-CoA species in normal and ischemic rat liver Source: bioRxiv URL:[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]